molecular formula C18H19F3N4O2 B2579458 6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097860-49-4

6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2579458
CAS RN: 2097860-49-4
M. Wt: 380.371
InChI Key: QRVZCMVJKIFJIY-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . One common method for introducing trifluoromethyl groups into molecules is through the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Activity

A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, exhibiting antimicrobial and antioxidant activities. These compounds were synthesized starting from a specific pyridine-carbonitrile and treated with various reagents to afford triazolopyridine derivatives. These compounds showed moderate to good binding energies towards GlcN-6-P synthase, a target protein, indicating their potential as therapeutic agents (Flefel et al., 2018).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Gyoten et al. (2003) synthesized and evaluated a series of fused pyridazines for antihistaminic activity and their effect on eosinophil infiltration. Compounds incorporating a benzhydryl group and a suitable spacer exhibited potent antihistaminic activity and inhibited eosinophil chemotaxis, suggesting their utility in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anticonvulsant Drug Structures

Research by Georges et al. (1989) on the crystal structures of three anticonvulsant compounds provided insights into the structural and electronic properties of substituted pyridazines. These findings highlighted the compounds' configurations and the potential mechanisms underlying their anticonvulsant activity (Georges et al., 1989).

Trifluoromethyl-substituted Aminopyrroles

Khlebnikov et al. (2018) explored the use of a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating an innovative approach in synthesizing compounds with significant potential in medicinal chemistry (Khlebnikov et al., 2018).

Quaternary Salts with Pentafluorosulfanyl Group

Singh et al. (2003) prepared the first quaternary salts containing the pentafluorosulfanyl group, opening new avenues for the development of high-density materials and exploring their unique properties for various applications (Singh et al., 2003).

Future Directions

The demand for trifluoromethylpyridine derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

6-methyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-2-5-16(26)25(23-12)11-13-6-8-24(9-7-13)17(27)14-3-4-15(22-10-14)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVZCMVJKIFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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